Pikromycin - 19721-56-3

Pikromycin

Catalog Number: EVT-280307
CAS Number: 19721-56-3
Molecular Formula: C28H47NO8
Molecular Weight: 525.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pikromycin, also known as Picromycin, is a 14-membered macrolide antibiotic first isolated from Streptomyces venezuelae [, , ]. Pikromycin serves as a crucial precursor for various drugs, including Erythromycin []. It holds significant importance in scientific research due to its unique structural features [] and its role in the development of combinatorial biosynthesis technologies [, ].

Future Directions
  • Engineering PikPKS for Improved Substrate Flexibility: Further research could focus on engineering PikPKS to accept a wider range of unnatural substrates [, ]. This could enable the production of a greater diversity of macrolide structures with tailored properties.
  • Expanding the Applications of PikC in Chemoenzymatic Synthesis: Exploring the substrate scope of PikC and optimizing its catalytic efficiency could facilitate its use in synthesizing complex macrocyclic compounds for diverse applications [, ].
  • Investigating the Synergistic Effects of Pikromycin and Methymycin: Further investigation into the co-production and potential synergistic effects of Pikromycin and Methymycin could provide valuable insights into their combined antibacterial activity and potential therapeutic applications [].
Source

Pikromycin is synthesized naturally by Streptomyces venezuelae, a Gram-positive bacterium known for producing various antibiotics. The biosynthetic pathway of pikromycin involves a type I polyketide synthase system, which orchestrates the assembly of the polyketide chain through a series of enzymatic reactions .

Classification

Pikromycin falls under the category of macrolide antibiotics, which are characterized by large lactone rings. It is specifically classified as a ketolide due to the presence of a keto group within its structure. This classification highlights its functional similarities to other macrolides, such as erythromycin, while also indicating unique features that contribute to its efficacy against bacterial infections .

Synthesis Analysis

The synthesis of pikromycin can be approached through both natural biosynthetic pathways and synthetic methodologies.

Methods

  1. Biosynthesis: The natural production involves the action of polyketide synthases that catalyze the assembly of the macrolide backbone from acetyl-CoA and propionyl-CoA precursors.
  2. Chemoenzymatic Synthesis: Recent advancements have introduced chemoenzymatic strategies that combine chemical synthesis with enzymatic transformations. For instance, the final steps often involve the addition of sugars like D-desosamine and modifications via cytochrome P450 enzymes to achieve the desired structure .

Technical Details

The biosynthetic pathway has been extensively characterized, revealing that specific genes encode for modular polyketide synthases responsible for elongating the carbon chain and tailoring enzymes that modify the structure post-assembly. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify intermediates throughout the synthesis process .

Molecular Structure Analysis

Pikromycin's molecular structure consists of a large lactone ring with various functional groups, including hydroxyl and keto groups.

Structure

  • Molecular Formula: C_21H_38O_9
  • Molecular Weight: 426.53 g/mol
  • Structural Features: The compound features a 14-membered lactone ring, with hydroxyl groups at specific positions contributing to its biological activity.

Data

The structural elucidation has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, confirming its complex arrangement of atoms and functional groups .

Chemical Reactions Analysis

Pikromycin undergoes several key chemical reactions during its biosynthesis and potential modifications.

Reactions

  1. Polyketide Chain Elongation: Initiated by acyl transfer reactions catalyzed by polyketide synthases.
  2. Glycosylation: The addition of D-desosamine occurs via glycosyltransferase enzymes.
  3. Hydroxylation: Cytochrome P450 enzymes mediate hydroxylation at various positions on the macrolide backbone, enhancing its antibiotic properties .

Technical Details

The efficiency of these reactions can be influenced by factors such as substrate availability and enzyme specificity. Advanced synthetic techniques have improved yields significantly in laboratory settings compared to traditional methods .

Mechanism of Action

Pikromycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.

Process

  1. Binding to Ribosomes: Pikromycin binds to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase center.
  2. Inhibition of Translation: By obstructing this site, pikromycin effectively halts protein synthesis, leading to bacterial growth inhibition.

Data

Studies have shown that pikromycin's binding affinity is comparable to other macrolides, making it effective against various Gram-positive bacteria .

Physical and Chemical Properties Analysis

Pikromycin exhibits distinct physical and chemical properties that contribute to its stability and activity.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Specific melting point data varies based on purity but typically ranges around 150-160 °C.

Relevant analyses include spectroscopic methods that confirm purity and structural integrity throughout synthesis and storage .

Applications

Pikromycin's primary applications lie within the field of medicine, particularly in treating bacterial infections.

Scientific Uses

  1. Antibiotic Research: Pikromycin serves as a model compound for studying macrolide antibiotics and their mechanisms.
  2. Biosynthetic Studies: Its biosynthetic pathway provides insights into polyketide synthesis, aiding in the development of novel antibiotics through genetic engineering techniques.
  3. Pharmaceutical Development: Ongoing research aims to enhance its efficacy and reduce resistance through structural modifications .
Biosynthesis and Genetic Architecture of Pikromycin

Modular Polyketide Synthase (PKS) System in Streptomyces venezuelae

Structural Organization of PikA Gene Cluster (PikAI–PikAV)

The pikromycin biosynthetic gene cluster spans ~60 kb in Streptomyces venezuelae ATCC 15439 and comprises 18 genes organized into five functional loci: PKS (pikA), desosamine biosynthesis (des), cytochrome P450 hydroxylase (pikC), transcriptional activator (pikD), and resistance genes (pikR) [1] [3]. The pikA locus encodes five multifunctional polypeptides (PikAI–PikAV) that assemble the polyketide backbone:

  • PikAI: Contains the loading module (LM) and modules 1-2 (ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR))
  • PikAII: Module 3 (KS, AT, ACP, dehydratase (DH), enoyl reductase (ER))
  • PikAIII: Module 4 (KS, AT, ACP, KR) and Module 5 (KS, AT, ACP)
  • PikAIV: Module 6 (KS, AT, ACP) and thioesterase (TE) domain [1] [10]
  • PikAV: Type II thioesterase serving as an editing enzyme to remove aberrant intermediates from ACP domains [1] [3]

This assembly line synthesizes a polyketide chain through iterative decarboxylative condensation of extender units (methylmalonyl-CoA), with each module minimally containing KS, AT, and ACP domains for chain elongation [3].

Table 1: Domain Organization of Pikromycin PKS Polypeptides

PolypeptideModulesCatalytic DomainsFunction
PikAILM + 1-2KS, AT, ACP, KRChain initiation and first two elongations
PikAII3KS, AT, ACP, DH, ERThird elongation with full β-processing
PikAIII4-5KS, AT, ACP, KR (Mod4); KS, AT, ACP (Mod5)Fourth and fifth elongations
PikAIV6KS, AT, ACP, TESixth elongation and chain termination
PikAV-TEIIError correction via hydrolysis

Role of Thioesterase (TE) Domain in Macrolactone Cyclization

The TE domain in PikAIV catalyzes macrocyclization and chain release. It exhibits dual functionality:

  • Macrolactonization: Cleaves the acyl chain from ACP6 and cyclizes the heptaketide intermediate into the 14-membered narbonolide [1] [6]
  • Premature Termination: Cyclizes hexaketide intermediates tethered to ACP5 (from PikAIII) into the 12-membered 10-deoxymethynolide [6] [8]

Structural studies reveal the TE domain contains a substrate channel that positions the linear polyketide for nucleophilic attack by the C5/C7 hydroxyl group, forming the macrolactone ring. Two ordered water molecules near the channel exit facilitate substrate redirection toward the active site [6] [8]. Mutagenesis of catalytic residues (Ser142, His259) abolishes cyclization activity, confirming their essential role [8].

Substrate Flexibility and Bifunctional Macrolactone Production

Partitioning Mechanisms for 12- and 14-Membered Macrolactones

The pikromycin PKS uniquely produces two distinct macrolactones:

  • 10-Deoxymethynolide (12-membered): Hexaketide product released after module 5 (PikAIII)
  • Narbonolide (14-membered): Heptaketide product released after module 6 (PikAIV) [1] [3]

Partitioning occurs through two mechanisms:

  • Alternative Translation: The pikAIV mRNA uses an alternative start codon, generating a truncated protein lacking KS₆ activity. This defective module cannot elongate the chain but allows TE-mediated cyclization of the hexaketide [3] [8]
  • AT Domain Kinetics: The acyltransferase (AT) domain in PikAIV shows delayed loading of methylmalonyl-CoA onto ACP₆. When substrate is limiting, the hexaketide on ACP₅ is directly captured by the TE domain [8] [10]

Table 2: Comparative Features of Pikromycin-Derived Macrolactones

Feature10-DeoxymethynolideNarbonolide
Ring Size12-membered14-membered
Carbon BackboneHexaketideHeptaketide
PrecursorNAC-pentaketideNAC-hexaketide
Release PointModule 5 (PikAIII, ACP5)Module 6 (PikAIV, ACP6)
Key Catalytic DomainsTE (cyclization)KS₆, AT₆, TE
Relative Yield30-50% lower than narbonolide under standard conditionsDominant product

Desosamine Biosynthesis and Glycosylation

Enzymatic Pathway from d-Glucose-1-Phosphate to TDP-Desosamine

The desosamine sugar (3-dimethylamino-3,4,6-trideoxyhexose) is synthesized from d-glucose-1-phosphate via a six-step pathway encoded by desI-desVI:

  • DesI: Glucose-1-phosphate thymidylyltransferase (forms TDP-glucose)
  • DesII: TDP-glucose 4,6-dehydratase
  • DesIII: TDP-4-keto-6-deoxyglucose 3,5-epimerase
  • DesIV: TDP-4-keto-2,6-dideoxyglucose aminotransferase (introduces N from glutamine)
  • DesV: N,N-dimethyltransferase (uses S-adenosylmethionine)
  • DesVI: TDP-4-keto-3-amino-2,3,6-trideoxyglucose reductase [1] [3]

The product, TDP-D-desosamine, is essential for antibiotic activity as it mediates hydrogen bonding to the 23S rRNA subunit [3] [10].

Table 3: Enzymatic Steps in Desosamine Biosynthesis

EnzymeReactionCofactor/Substrate
DesIGlucose-1-phosphate → TDP-glucoseTTP
DesIITDP-glucose → TDP-4-keto-6-deoxyglucoseNAD⁺
DesIIIIsomerization at C3/C5None
DesIVTransamination at C3Glutamine
DesVDimethylation at C3SAM (2 equivalents)
DesVIReduction at C4NADPH

DesVII/DesVIII Glycosyltransferase Complex: Mechanism and Substrate Specificity

Glycosylation of macrolactones is catalyzed by the DesVII/DesVIII complex:

  • DesVII: Glycosyltransferase (GT) that transfers desosamine from TDP-desosamine to the C5-OH of 10-deoxymethynolide or narbonolide
  • DesVIII: Auxiliary protein that forms a stable (αβ)₃ complex with DesVII, enhancing activity 10³-fold [6] [10]

Key functional insights:

  • Complex Formation: Co-expression of both proteins in E. coli yields a catalytically active complex, whereas individually purified DesVII shows negligible activity. Mutants lacking desVIII fail to produce glycosylated macrolides [6].
  • Kinetic Activation: DesVIII increases DesVII’s affinity for TDP-desosamine (Kₘ reduced 20-fold) and accelerates kcₐₜ 50-fold [6].
  • Substrate Flexibility: The complex glycosylates non-natural macrolactones (e.g., 16-membered tylactone) and alternative sugars (TDP-mycaminose) with 30-70% efficiency compared to natural substrates [3] [10].
  • Structural Role: DesVIII acts as a folding chaperone—it assists in the correct folding of DesVII during translation and remains bound to stabilize the active conformation [6].

The DesVII/DesVIII system exemplifies a paradigm for GT activation in natural product biosynthesis, with homologs identified in erythromycin (EryCIII/EryCII) and spiramycin (Srm5/Srm6) pathways [6].

Properties

CAS Number

19721-56-3

Product Name

Pikromycin

IUPAC Name

(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione

Molecular Formula

C28H47NO8

Molecular Weight

525.7 g/mol

InChI

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1

InChI Key

UZQBOFAUUTZOQE-VSLWXVDYSA-N

SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Solubility

Soluble in DMSO

Synonyms

Picromycin; Pikromycin, Antibiotic B 62169A; Albomycetin; Amaromycin

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Isomeric SMILES

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O

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